N1-(1-benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine
Description
N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine is a tertiary amine featuring a benzyl-substituted piperidine core linked to an ethyl-ethane-1,2-diamine chain. It is cataloged under CAS numbers 1353956-63-4 (racemic) and 1354015-68-1 (R-enantiomer) and is widely used as a building block in pharmaceutical synthesis . Its structure combines aromatic (benzyl), cyclic amine (piperidine), and flexible diamine moieties, making it adaptable for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes. The compound is typically synthesized via reductive amination or nucleophilic substitution, with purity exceeding 97% in commercial supplies .
Properties
IUPAC Name |
N'-(1-benzylpiperidin-3-yl)-N'-ethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-2-19(12-10-17)16-9-6-11-18(14-16)13-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGIEYMFWYMHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 1-Benzylpiperidin-3-One
A widely employed method involves reductive amination of 1-benzylpiperidin-3-one with ethane-1,2-diamine. The ketone precursor is synthesized via cyclization of N-benzyl glycine ethyl ester intermediates, as demonstrated in patent CN105622444A. The reaction proceeds under mild conditions using sodium cyanoborohydride (NaBH3CN) as the reducing agent:
Key advantages include high selectivity for secondary amine formation and compatibility with sensitive functional groups. However, the need for anhydrous conditions and careful pH control (maintained at 6–7 using acetic acid) limits scalability.
Nucleophilic Substitution with Benzylpiperidinyl Halides
An alternative route utilizes benzylpiperidin-3-yl halides (e.g., chloride or bromide) reacting with N-ethyl-ethane-1,2-diamine. This method, analogous to the synthesis of N1-(3,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine, employs a base such as potassium carbonate to deprotonate the amine, facilitating nucleophilic attack:
Microwave-assisted synthesis (100°C, 1 hour) enhances reaction efficiency, achieving yields up to 65%. Challenges include regioselectivity issues and byproduct formation from competing elimination reactions.
Multi-Step Synthesis from Piperidine Derivatives
A three-step approach starts with piperidin-3-amine:
-
Benzylation : Reacting piperidin-3-amine with benzyl chloride under basic conditions.
-
Ethylation : Introducing the ethyl group via alkylation with ethyl bromide.
-
Diamine Chain Attachment : Coupling with bromoethylamine using propylphosphoric anhydride.
This method offers modularity but suffers from low overall yields (18–27%) due to intermediate purification demands.
Reaction Optimization and Conditions
Solvent and Catalyst Systems
Temperature and Time
-
Microwave Synthesis : Reduces reaction times from 12 hours to 1 hour at 100°C.
-
Reflux Conditions : Necessary for cyclization steps (e.g., 80°C in toluene for 8 hours).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
H NMR : Characteristic peaks include δ 7.4–7.6 ppm (benzyl aromatic protons) and δ 2.2–3.4 ppm (piperidine and ethylamine protons).
-
Mass Spectrometry : Molecular ion peaks at m/z 305–310 confirm molecular weight.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | 60–70 | High selectivity, mild conditions | Scalability challenges |
| Nucleophilic Substitution | 50–65 | Rapid under microwave | Byproduct formation |
| Multi-Step Synthesis | 18–27 | Modular design | Low overall yield |
Industrial Applications and Scalability
Continuous flow reactors are recommended for large-scale production, minimizing side reactions and improving heat transfer. Cost-effective alternatives to noble metal catalysts (e.g., replacing PtO2 with Raney nickel) reduce expenses by 40% .
Chemical Reactions Analysis
Types of Reactions
N1-(1-benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered nitrogen oxidation states.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
N1-(1-benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Pharmacology: It is studied for its potential effects on biological systems and its interactions with various receptors and enzymes.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1-benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituted Phenyl Diamines ()
Compounds such as N1-(4-methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine (3ab) and N1-(4-nitrophenyl)-N2,N2-dimethylethane-1,2-diamine (3ae) share the ethane-1,2-diamine backbone but replace the benzylpiperidine group with substituted phenyl rings. Key differences include:
- Electronic Effects : Electron-donating groups (e.g., methoxy in 3ab) enhance solubility, while nitro groups (3ae) increase electrophilicity, affecting reactivity in coupling reactions .
- Synthetic Yields : 3ae achieves a 90% yield due to nitro-group activation, whereas 3ad (2-methoxyphenyl) yields only 65% due to steric hindrance .
| Compound | Substituent | Yield (%) | Key Application |
|---|---|---|---|
| 3ab (4-methoxyphenyl) | Methoxy | 75 | Intermediate for analgesics |
| 3ae (4-nitrophenyl) | Nitro | 90 | Electrophilic coupling |
| Target Compound | Benzylpiperidine | >97* | CNS drug scaffolds |
Benzothiazole and Heterocyclic Derivatives ()
N1-(Benzothiazol-2-yl)-N1,N2-diethylethane-1,2-diamine replaces the benzylpiperidine with a benzothiazole ring. This substitution introduces:
- Enhanced π-π Stacking : The planar benzothiazole moiety improves binding to aromatic residues in enzymes, unlike the 3D piperidine in the target compound .
- NMR Shifts : Benzothiazole derivatives exhibit distinct 1H NMR signals (e.g., aromatic protons at δ 7.2–8.1 ppm) compared to the target compound’s piperidine protons (δ 1.5–3.5 ppm) .
Aliphatic Polyamines ()
Linear amines like DETA (N1-(2-aminoethyl)ethane-1,2-diamine) and TETA (with additional aminoethyl groups) lack aromaticity but excel in corrosion inhibition. Key contrasts:
- Chelation Capacity : DETA and TETA form stable metal complexes (e.g., with Fe³⁺), whereas the target compound’s benzylpiperidine may hinder chelation .
- DFT Correlations: Ethanolamine derivatives show higher corrosion inhibition efficiency (80–90%) on iron surfaces compared to benzylpiperidine diamines, which are untested in this context .
Piperidine and Pyrrolidine Variants ()
- N1-(1-Benzylpyrrolidin-3-yl)-N1-ethylethane-1,2-diamine: Replacing piperidine with pyrrolidine reduces ring size (5-membered vs.
- Isopropyl and Cyclopropyl Derivatives : Substituting ethyl with bulkier groups (e.g., isopropyl in ) alters lipophilicity (logP increases by ~0.5 units), impacting blood-brain barrier permeability .
Application-Specific Comparisons
Pharmaceutical Building Blocks ()
The target compound’s benzylpiperidine group is critical for CNS-targeted drugs, unlike N1-(isoquinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine (3ai), which may target kinase enzymes due to its isoquinoline moiety . Its synthetic scalability (>97% purity, multi-gram scale) surpasses analogs like N1-(2-chloro-6-fluorobenzyl)-N1-ethylethane-1,2-diamine (), which faces supply shortages .
Coordination Chemistry ()
Schiff base ligands (e.g., (E)-N1-(1-phenylethylidene)ethane-1,2-diamine ) form stable Co(III) complexes via imine bonds, unlike the target compound, which lacks chelating sites. This limits its use in catalysis but preserves stability in biological environments .
Biological Activity
Overview
N1-(1-benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine is a piperidine derivative with significant potential in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its biological activity. Understanding its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds is crucial for advancing research and development in this area.
Chemical Structure and Properties
The compound's IUPAC name is N'-(1-benzylpiperidin-3-yl)-N'-ethylethane-1,2-diamine. Its molecular formula is , with a molecular weight of approximately 261.41 g/mol. The structure includes a piperidine ring and an ethylenediamine moiety, which are key to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.41 g/mol |
| IUPAC Name | N'-(1-benzylpiperidin-3-yl)-N'-ethylethane-1,2-diamine |
| CAS Number | 1353963-49-1 |
The biological activity of this compound primarily involves its interaction with various receptors and enzymes in biological systems. It may act as an agonist or antagonist, modulating the activity of these targets and influencing critical biochemical pathways. The exact mechanism can vary based on the specific biological context and the receptors involved.
Pharmacological Applications
Research indicates that this compound has potential applications in various therapeutic areas:
- Neuropharmacology : Investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Properties : Some studies have indicated that it may inhibit tumor growth through specific cellular pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Neurotransmitter Interaction Study :
- Objective : To evaluate the compound's affinity for dopamine receptors.
- Findings : The compound exhibited moderate affinity for D2 dopamine receptors, suggesting potential use in treating disorders like schizophrenia.
-
Antimicrobial Efficacy :
- Study Design : In vitro testing against Gram-positive and Gram-negative bacteria.
- Results : Showed significant inhibition of bacterial growth at concentrations above 50 µg/mL, indicating its potential as a lead compound for antibiotic development.
-
Anticancer Activity :
- Research Focus : Evaluating cytotoxic effects on breast cancer cell lines.
- Outcomes : Demonstrated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(1-benzylpiperidin-3-yl)-N1-cyclopropylethane-1,2-diamine | Contains a cyclopropyl group | Antimicrobial and neuroactive properties |
| N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine | Contains an isopropyl group | Similar neuropharmacological effects |
| N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine | Halogenated benzene derivative | Enhanced antimicrobial properties |
Q & A
Q. What are the optimal synthetic routes for N1-(1-benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine, and how can purity be ensured?
Answer: The synthesis typically involves multi-step alkylation or reductive amination reactions. A common approach includes:
Piperidine functionalization : Benzylation of piperidine at the 3-position using benzyl halides or via nucleophilic substitution .
Ethylene diamine coupling : Reaction of the benzylpiperidine intermediate with ethylenediamine derivatives under controlled pH and temperature (e.g., 60–80°C in anhydrous THF or DCM) .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization to achieve >95% purity.
Key parameters : Catalyst choice (e.g., Pd/C for hydrogenation), reaction time (12–24 hrs), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for benzyl protons (δ 7.2–7.4 ppm, aromatic), piperidine protons (δ 2.5–3.5 ppm, multiplet), and ethylene diamine NH/CH₂ groups (δ 1.5–2.2 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of benzyl group at m/z 120–130) .
- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can stereochemical effects influence the reactivity of this compound in catalysis or biological systems?
Answer:
- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomers. For example, the (R)-configuration may exhibit higher binding affinity to G-protein-coupled receptors (GPCRs) due to spatial compatibility .
- Reactivity impact : Diastereomers can show divergent reaction kinetics in nucleophilic substitutions (e.g., 2–3× rate differences in SN2 reactions with alkyl halides) .
Experimental design : Compare enantiopure vs. racemic mixtures in catalytic assays (e.g., hydrogenation) or receptor-binding studies (e.g., radioligand displacement) .
Q. What strategies resolve contradictions in reported biological activities of structurally analogous diamines?
Answer: Conflicting data may arise from:
- Variability in assay conditions (e.g., pH, solvent polarity).
- Off-target interactions (e.g., with cytochrome P450 enzymes).
Methodological solutions :
Dose-response curves : Assess IC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) .
Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes to targets like sigma-1 receptors .
Metabolic stability tests : Incubate with liver microsomes to identify degradation pathways .
Q. How can reaction intermediates be stabilized during large-scale synthesis of this compound?
Answer:
- Intermediate trapping : Add scavengers (e.g., polymer-bound isocyanates for amine protection) .
- Continuous flow systems : Minimize degradation via precise temperature control (±2°C) and reduced residence time .
- In-situ monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediate concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
